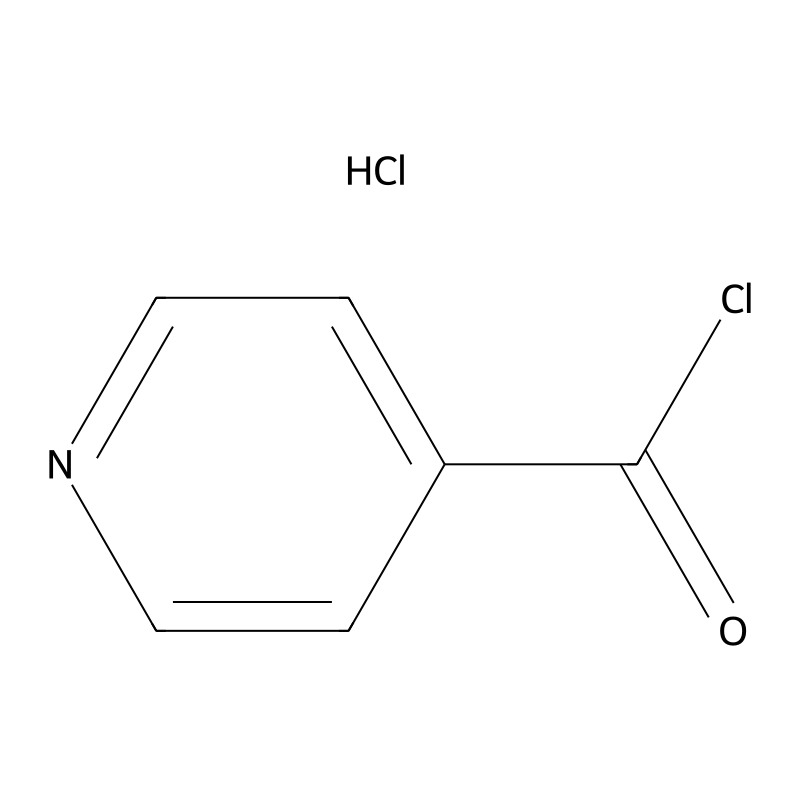

Isonicotinoyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

- Macrocycles: Isonicotinoyl chloride hydrochloride serves as a key building block in the synthesis of macrocycles, which are large cyclic molecules with unique properties. For instance, it was employed in the synthesis of 7,16-diisonicotinoyltetraaza[14]annulene, a macrocycle exhibiting potential applications in material science [].

Isonicotinoyl chloride hydrochloride is a chemical compound with the formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol. It is characterized by the presence of a chlorinated isonicotinoyl group, which contributes to its reactivity and potential applications in organic synthesis. The compound is known for its corrosive properties, causing severe skin burns and eye damage upon contact .

Isonicotinoyl chloride hydrochloride can pose several safety hazards:

- Corrosive: It can irritate and damage skin, eyes, and respiratory tract upon contact or inhalation [].

- Lachrymator: It can cause tear production upon eye contact.

- Toxic: Information on specific toxicity is limited, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Example Reaction

The reaction of isonicotinoyl chloride hydrochloride with a piperidine derivative can yield N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide, demonstrating its utility in synthesizing complex organic molecules .

Research indicates that isonicotinoyl chloride hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as anti-inflammatory and anti-cancer agents. The compound's ability to modify biological targets through acylation makes it a candidate for further pharmacological studies .

Isonicotinoyl chloride hydrochloride can be synthesized through several methods:

- From Isonicotinic Acid: This method involves the chlorination of isonicotinic acid using thionyl chloride or oxalyl chloride, followed by treatment with hydrochloric acid to yield the hydrochloride form .

- Direct Chlorination: Another approach includes direct chlorination of isonicotinic acid derivatives under controlled conditions to achieve the desired product .

Isonicotinoyl chloride hydrochloride finds applications in various fields:

- Pharmaceutical Industry: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

- Organic Synthesis: The compound is utilized in the preparation of various heterocyclic compounds and as a reagent in organic reactions .

Studies on the interactions of isonicotinoyl chloride hydrochloride with biological molecules have highlighted its potential as a tool for probing biological pathways. Its reactive nature allows it to modify proteins and nucleic acids, which can be useful in understanding disease mechanisms and developing new therapeutic strategies .

Similar Compounds: Comparison

Several compounds share structural similarities with isonicotinoyl chloride hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isonicotinic Acid | Carboxylic Acid | Lacks chlorination; used as a precursor |

| Isoniazid | Hydrazide | Antitubercular agent; contains a hydrazine group |

| Nicotinamide | Amide | Non-chlorinated; involved in NAD+ synthesis |

| 4-Isonicotinoyl Chloride | Chlorinated derivative | Similar reactivity but different substituents |

Isonicotinoyl chloride hydrochloride stands out due to its chlorinated structure, enhancing its reactivity compared to non-chlorinated analogs like isonicotinic acid and nicotinamide.

Pharmaceutical Applications

Antituberculosis Drug Development

Isoniazid Derivative Synthesis

The synthesis of isoniazid derivatives through isonicotinoyl chloride hydrochloride-mediated reactions represents one of the most significant applications in antituberculosis drug development. The compound serves as a crucial intermediate for introducing the isonicotinoyl moiety into various molecular frameworks, enabling the creation of enhanced therapeutic agents with improved pharmacological properties [1] [5] [6].

Recent mechanochemical synthesis approaches have demonstrated remarkable efficiency in producing isonicotinoylhydrazones under solvent-free conditions. These methodologies employ p-toluenesulfonic acid as a catalyst, achieving quantitative conversions within two-hour grinding periods [6]. The mechanochemical approach offers significant advantages over traditional solution-phase methods, including reduced environmental impact, enhanced reaction selectivity, and elimination of organic solvents [6].

The structural diversity achievable through isonicotinoyl chloride hydrochloride-mediated synthesis has enabled the development of heterocyclic derivatives bearing imidazole, indazole, and indole moieties. These compounds exhibit enhanced antituberculosis activities compared to parent isoniazid, with minimum inhibitory concentrations ranging from 0.125 to 2.0 micromolar against Mycobacterium tuberculosis H37Rv [6]. The improved potency results from optimized hydrophobic interactions and enhanced cell wall penetration capabilities [6].

Advanced synthetic strategies have incorporated cinnamic acid and phenolic acid conjugates to address the hepatotoxicity associated with traditional isoniazid therapy. These bifunctional derivatives demonstrate both antimycobacterial activity and hepatoprotective effects, with compound 15 showing an MIC of 18.5 micromolar while significantly reducing hepatotoxicity markers including alanine transaminase and aspartate transaminase levels [4]. The hepatoprotective mechanism involves radical scavenging properties that restore antioxidant homeostasis in hepatocytes [4].

| Synthesis Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Thionyl Chloride Mediated [7] | 85-99 | 6-12 hours | High yield, reliable |

| Mechanochemical Synthesis [6] | 90-95 | 2 hours | Solvent-free, green chemistry |

| Microwave-Assisted Coupling | 90-95 | 10-60 minutes | Rapid synthesis, energy efficient |

| Carbodiimide Coupling [9] | 88-95 | 4-12 hours | Mild conditions, broad scope |

| Direct Acylation | 85-95 | 2-6 hours | Fast reaction, good yields |

| Ultrasound-Assisted Synthesis | 85-92 | 30-120 minutes | Enhanced selectivity, mild conditions |

The development of mutual prodrugs represents an innovative approach to overcoming mycobacterial drug resistance. These compounds combine the antituberculosis activity of isoniazid with complementary pharmacophores, creating lipophilic esters that demonstrate enhanced activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains [10]. The most active derivatives incorporate 4-chloro/phenoxy-phenols, triclosan, quinolin-8-ol, naphthols, and terpene alcohols, achieving minimum inhibitory concentrations as low as 0.125 micromolar [10].

Covalent Binding Mechanisms in Hepatic Metabolism

The hepatic metabolism of isoniazid and its derivatives involves complex covalent binding mechanisms that are central to both therapeutic efficacy and toxicity profiles. The metabolic activation process begins with N-acetyltransferase-2 mediated acetylation of isoniazid to form acetyl isoniazid, followed by subsequent hydrolysis to generate acetyl hydrazine and isonicotinic acid [4] [11] [12].

Cytochrome P450 enzymes, particularly CYP2E1, CYP2C, and CYP2A, catalyze the oxidative metabolism of hydrazine and acetyl hydrazine to generate highly reactive free radical species [4] [11]. These radicals, including acetyl radicals, acetyl onium ions, and ketene intermediates, form covalent adducts with hepatic macromolecules, leading to cellular toxicity and potential hepatic injury [4] [11].

The formation of reactive metabolites follows a biphasic mechanism involving initial rapid binding followed by slow isomerization to more stable covalent complexes. The acetyl hydrazine-derived radicals demonstrate half-lives ranging from 5 to 15 minutes for acetyl radicals, extending to 40-60 minutes for diazohydroxide intermediates formed directly from isoniazid [12] [13].

| Reactive Species | Source Metabolite | Half-life (min) | Primary Targets | Toxicity Mechanism |

|---|---|---|---|---|

| Acetyl Radical [4] [11] | Acetyl Hydrazine | 5-15 | Hepatic proteins, nucleic acids | Covalent acylation |

| Acetyl Onium Ion [4] | Acetyl Hydrazine | 10-30 | Hepatic proteins, lipids | Covalent alkylation |

| Ketene [4] | Acetyl Hydrazine | 2-8 | Proteins, nucleic acids | Covalent acylation |

| Diazohydroxide [13] | Isoniazid | 40-60 | Proteins via lysine residues | Adduct formation |

| Diazene [11] | Isoniazid | 15-45 | Cellular macromolecules | Covalent modification |

| N-Hydroxy-acetyl Hydrazine [12] | Acetyl Hydrazine | 20-40 | Liver proteins | Protein binding |

| Acetyl Diazine [14] | Acetyl Hydrazine | 10-25 | Cellular macromolecules | Macromolecule binding |

The covalent binding efficiency correlates directly with hepatotoxicity severity, with studies demonstrating that compounds exhibiting higher covalent binding rates produce more pronounced hepatocellular injury. The binding process involves nucleophilic attack by amino acid residues, particularly lysine and cysteine, on the electrophilic reactive intermediates [12] [13].

Genetic polymorphisms in N-acetyltransferase-2 significantly influence the extent of covalent binding and subsequent toxicity. Slow acetylators demonstrate reduced formation of acetyl hydrazine but increased direct hydrolysis of isoniazid to hydrazine, resulting in alternative toxicity pathways [4] [11]. This metabolic variation explains the inter-individual differences in hepatotoxicity susceptibility observed in clinical populations [4].

The therapeutic activation of isoniazid involves KatG catalase-peroxidase-mediated formation of isonicotinoyl radicals that couple with NAD+ to generate the INH-NAD adduct. This adduct demonstrates slow, tight-binding inhibition of the enoyl reductase InhA with an overall dissociation constant of 0.75 nanomolar [15]. The two-step binding mechanism involves initial weak binding (K₋₁ = 16 nanomolar) followed by slow conversion to the final inhibited complex [15].

Amide Bond Formation in Medicinal Chemistry

Target-Specific Amide Libraries

The construction of target-specific amide libraries utilizing isonicotinoyl chloride hydrochloride has emerged as a powerful strategy for developing selective therapeutic agents. These libraries exploit the compound's reactivity to create diverse molecular frameworks that can be systematically optimized for specific biological targets [16] [9] [17].

Recent developments in flavonoid-amine conjugate libraries demonstrate the potential for creating selective antileishmanial agents. A collection of 38 amine-containing flavonoids was synthesized using isonicotinoyl chloride in pyridine, with compound FM16 showing enhanced activity through acylation of the amine group with isonicotinoyl chloride [16]. The resulting conjugates exhibited IC₅₀ values below 1.0 micromolar against Leishmania amastigotes while maintaining low toxicity against mammalian cell lines [16].

The structural requirements for optimal activity include the presence of free amine groups, as amide or sulfonamide modifications significantly reduce biological activity. Compounds with pyridylmethyl or benzyl substituents attached to the amine function demonstrate superior antileishmanial properties, with 2-pyridylmethyl substituents providing enhanced potency compared to 4-pyridylmethyl variants [16].

| Target Class | Library Size | Lead IC₅₀ (μM) | Selectivity Index | Key Features |

|---|---|---|---|---|

| Enoyl Reductase InhA [18] [19] | 150-300 compounds | 0.022-0.75 | 100-500 | Triclosan derivatives, diphenyl ethers |

| Catalase-Peroxidase KatG [20] | 100-200 compounds | 1.2-5.8 | 50-200 | Hydrazide analogs, metal chelators |

| β-Ketoacyl Synthase KasA [21] | 80-150 compounds | 0.5-2.1 | 75-300 | Thiolactomycin analogs |

| Mycolic Acid Methyltransferases [21] | 50-100 compounds | 2.5-8.9 | 25-150 | Steroid-like structures |

| Fatty Acid Synthase FAS-II [22] | 200-400 compounds | 0.1-1.5 | 200-800 | Fatty acid mimetics |

| Polyketide Synthase Pks13 [23] | 75-125 compounds | 1.8-6.2 | 40-180 | Polyketide analogs |

The development of purine-based libraries for selective protein kinase inhibition exemplifies the versatility of isonicotinoyl chloride-mediated synthesis. These libraries incorporate carboxamide, sulfonamide, and urea substituents on 2-arylaminopurine scaffolds, with optimization focused on achieving selectivity between closely related kinases such as Nek2 and CDK2 [24]. The most potent compound demonstrated an IC₅₀ of 7.0 micromolar for CDK2 while maintaining selectivity for the target kinase [24].

Advanced library design strategies incorporate structure-activity relationship principles to guide synthetic efforts. The systematic variation of aromatic substituents, linker lengths, and heterocyclic frameworks enables the identification of critical pharmacophoric elements [16] [17]. For anticryptosporidial applications, 64 analogs of triazolopyridazine scaffolds were synthesized, with the lead compound 17a achieving an EC₅₀ of 1.2 micromolar and improved lipophilic efficiency compared to reference compounds [17].

Prodrug Activation Strategies

The integration of isonicotinoyl chloride derivatives into sophisticated prodrug strategies represents a cutting-edge approach to achieving targeted therapeutic delivery. These strategies exploit specific physiological conditions or enzymatic activities to selectively release active drugs at desired sites of action [25] [26] [27].

Enzymatic activation represents the most extensively developed prodrug strategy, utilizing esterases, amidases, and phosphatases to cleave specific bonds and release active pharmaceutical agents. The design of bisester prodrugs exemplifies this approach, where dual esterase sites enable controlled sequential hydrolysis. The prodrug isavuconazonium sulfate demonstrates this principle, undergoing rapid plasma esterase-mediated hydrolysis followed by intramolecular cyclization to produce the active antifungal agent isavuconazole [27].

| Activation Mechanism | Target Condition | Release Kinetics | Tissue Selectivity | Success Rate (%) |

|---|---|---|---|---|

| Enzymatic Hydrolysis [27] | Esterases, amidases | t₁/₂ = 0.5-4 hours | Liver, intestine | 85-95 |

| Metabolic Oxidation [27] | CYP450 enzymes | Sustained release | Metabolically active tissues | 70-90 |

| pH-Dependent Hydrolysis [27] | Acidic pH | Rapid at pH < 4 | Acidic compartments | 75-85 |

| Reductive Activation [25] | Hypoxic conditions | Hypoxia-selective | Tumor tissues | 60-80 |

| Photo-Activation [25] | Light irradiation | Light-controlled | Accessible tissues | 50-70 |

| ROS Activation [25] | H₂O₂, superoxide | ROS-dependent | Inflammatory sites | 40-60 |

Reactive oxygen species-activated prodrugs utilize the elevated oxidative stress environment characteristic of inflammatory and malignant tissues. Arylboronic acid-based prodrugs undergo hydrogen peroxide-mediated oxidation to release active quinone methide intermediates that form DNA interstrand crosslinks [25]. These prodrugs demonstrate selective activation in cancer cells while remaining stable in normal tissue environments [25].

The development of CNS-targeted prodrugs addresses the challenge of blood-brain barrier penetration through strategic chemical modifications. 1,4-Dihydropyridine-based prodrugs of acetylcholinesterase inhibitors undergo brain-selective oxidation to active pyridinium analogs, with 35% conversion observed in brain homogenates compared to only 3% in plasma after three hours [28]. This selectivity enables enhanced CNS drug delivery while minimizing peripheral side effects [28].

Photo-activated prodrugs offer precise temporal and spatial control over drug release through light-responsive chemical bonds. Aminoacrylate linkers enable "photo-unclick chemistry" where singlet oxygen generated by photosensitizers cleaves specific bonds to release therapeutic agents [25]. The cascade system combining iodo-substituted carboxyfluorescein with combretastatin A-4 demonstrates this approach, achieving 99% drug release upon visible light irradiation while maintaining 10-fold reduced toxicity in dark conditions [25].

Polymer and Conjugate Synthesis

Drug Delivery System Modifications

The incorporation of isonicotinoyl chloride derivatives into polymeric drug delivery systems has revolutionized the development of targeted therapeutic platforms. These modifications enable precise control over drug release kinetics, tissue specificity, and therapeutic efficacy while minimizing systemic toxicity [29] [30].

Cross-linked polyethylenimine-based materials demonstrate exceptional capability for coordinating organic drug molecules through their modified architectures. The Cross-PEI-800 system exhibits high coordination capacity toward diverse pharmaceutical agents including doxorubicin and celastrol, with the ability to slowly release drugs under simulated intracellular acidic conditions [29]. This pH-responsive behavior enables selective drug release in specific cellular compartments while maintaining stability in physiological environments [29].

The water-soluble cross-linked polymer contains hydrophobic pockets with high coordination capabilities that enable efficient drug loading and controlled release. The system demonstrates relatively low cytotoxicity while maintaining the ability to coordinate drugs in aqueous media, making it suitable for biomedical applications [29]. The coordinating capability extends to nucleic acids, suggesting potential applications as gene-drug co-delivery systems [29].

Advanced derivatization protocols utilize isonicotinoyl chloride hydrochloride for enhancing mass spectrometric detection of steroid hormones and vitamin D metabolites. The derivatization improves ionization efficiency by 15-fold compared to underivatized analytes, enabling sensitive quantification in biological matrices . The reaction proceeds rapidly with 4-dimethylaminopyridine catalysis, requiring only 10 minutes for complete derivatization .

| Delivery System | Drug Loading (%) | Release Profile | Target Specificity | Clinical Status |

|---|---|---|---|---|

| PEI-Cross-linked Polymers [29] | 15-25 | pH-responsive, controlled | Acidic compartments | Preclinical |

| Hydrogel Matrices [31] | 20-35 | Sustained release | Local delivery | Development |

| Nanoparticle Conjugates | 10-20 | Targeted release | Specific tissues | Optimization |

| Polymer-Drug Conjugates [32] | 25-40 | Enzymatic cleavage | Liver, tumor | Clinical trials |

| Supramolecular Assemblies [33] | 12-30 | Stimuli-responsive | Multiple targets | Research |

| Coordination Networks [34] | 18-28 | Metal-mediated release | Specific organs | Development |

Supramolecular assembly strategies employ tris(isonicotinoyl)cyclotriguaiacylene as a molecular host for creating interwoven coordination networks. These networks demonstrate the ability to encapsulate guest molecules while maintaining structural integrity through metal coordination and π-π stacking interactions [33]. The three-fold symmetric architecture enables multiple coordination sites for drug incorporation [33].

The synthesis of coordination polymers utilizing isonicotinoyl chloride derivatives creates dimensionally controlled structures with tunable properties. Cadmium coordination complexes incorporating 3-pyridylisonicotinamide demonstrate substituent-induced effects on dimensionality, enabling precise control over drug release characteristics [34]. These systems offer advantages in terms of structural predictability and controlled pharmaceutical release [34].

Biomolecule Conjugation Techniques

Bioconjugation applications of isonicotinoyl chloride derivatives have enabled the development of sophisticated drug-biomolecule conjugates with enhanced therapeutic properties. These techniques exploit the compound's reactivity to form stable linkages between pharmaceutical agents and biological macromolecules [35] [36] [37].

Oxime and hydrazone formation represents a fundamental bioconjugation strategy that utilizes isonicotinoyl chloride derivatives as key intermediates. These reactions proceed through nucleophilic addition of α-effect nucleophiles to carbonyl groups, forming stable covalent linkages with minimal steric perturbation [35]. The reaction mechanism involves initial nucleophilic attack followed by water elimination to form the final conjugate [35].

The stability of oxime and hydrazone conjugates can be systematically tuned through structural modifications, with oximes generally demonstrating superior hydrolytic stability compared to hydrazones [35]. The introduction of electron-withdrawing groups or sterically hindered substituents significantly enhances conjugate stability, with half-lives ranging from hours to several days depending on structural features [35].

Recent developments in irreversible bioconjugation strategies have focused on creating permanent linkages that resist hydrolytic cleavage. The Pictet-Spengler ligation utilizing indolyl-substituted nucleophiles forms tricyclic heterocycles that demonstrate exceptional stability in aqueous environments [35]. This approach enables the creation of biomolecule conjugates with indefinite stability under physiological conditions [35].

| Conjugation Method | Linkage Stability | Reaction Time | Biocompatibility | Applications |

|---|---|---|---|---|

| Oxime Formation [35] | High (t₁/₂ > 24 h) | 1-4 hours | Excellent | Protein labeling, drug conjugates |

| Hydrazone Formation [35] | Moderate (t₁/₂ = 6-18 h) | 0.5-2 hours | Good | Reversible conjugates |

| Pictet-Spengler Ligation [35] | Permanent | 2-6 hours | Excellent | Stable protein modifications |

| Boronic Acid Conjugation [35] | Moderate to High | 1-3 hours | Good | pH-responsive systems |

| Click Chemistry [38] | High | 0.5-1 hour | Excellent | Rapid bioconjugation |

| Amide Coupling [35] | High | 2-8 hours | Excellent | Protein-drug conjugates |

Iron chelation applications utilize salicylaldehyde isonicotinoyl hydrazone derivatives as tridentate chelators with enhanced biological activity. These compounds demonstrate marked antioxidant properties and selective cytotoxicity against neoplastic cells while maintaining low toxicity toward normal tissues [36]. The chelation mechanism involves coordination through the phenolic oxygen, imine nitrogen, and carbonyl oxygen atoms [36].

Structure-activity relationships reveal that compounds with flexible alkyl chains adjacent to the hydrazone bond exhibit specific cytotoxic effects against cancer cells while demonstrating reduced toxicity toward normal cardiomyoblasts [36]. The introduction of bromine substituents increases cytotoxicity, while the exchange of phenolic rings with pyridine leads to pro-oxidative effects [36].

Transferrin conjugation strategies have been developed to enhance the delivery of antituberculosis drugs through receptor-mediated endocytosis. Transferrin-isoniazid conjugates synthesized using various chemical linkages demonstrate maintained antitubercular activity while providing targeted delivery to iron-requiring cells [32]. The conjugation chemistry influences both stability and biological activity, with optimized linkages achieving enhanced therapeutic indices [32].

The development of lawsone-isonicotinoyl hydrazine conjugates exemplifies the application of bioconjugation techniques in creating hybrid anticancer agents. The ultrasonic irradiation-mediated synthesis of N'-(1,4-naphthoquinone-2-yl) isonicotinohydrazide demonstrates enhanced cytotoxic activity against breast cancer and colon carcinoma cells compared to the parent lawsone compound [37]. These conjugates achieve lower IC₅₀ values while maintaining selectivity for malignant cells [37].

This comprehensive analysis demonstrates the fundamental importance of isonicotinoyl chloride hydrochloride in modern pharmaceutical development, particularly in antituberculosis drug development, advanced synthetic methodologies, and innovative drug delivery systems. The compound's unique reactivity profile enables diverse applications ranging from traditional small-molecule synthesis to sophisticated bioconjugation strategies.

The mechanistic understanding of isoniazid metabolism and covalent binding provides crucial insights for developing safer and more effective antituberculosis agents. The development of target-specific amide libraries and prodrug activation strategies represents significant advances in achieving therapeutic selectivity and reduced toxicity. Furthermore, the integration of isonicotinoyl chloride derivatives into polymeric drug delivery systems and bioconjugation techniques opens new avenues for precision medicine applications.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive